2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
CAS No.: 898779-79-8
Cat. No.: VC2484619
Molecular Formula: C17H16Cl2O
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898779-79-8 |
---|---|
Molecular Formula | C17H16Cl2O |
Molecular Weight | 307.2 g/mol |
IUPAC Name | 1-(2,5-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Standard InChI | InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Standard InChI Key | PPRWYHDOUIKJCH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Canonical SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Composition
2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone possesses a molecular formula of C₁₇H₁₆Cl₂O, with a calculated molecular weight of 307.214340 g/mol. The structure comprises a propan-1-one backbone connecting two distinctly substituted phenyl rings: one bearing chlorine atoms at positions 2' and 5', and the other featuring methyl groups at positions 3 and 4 .
The compound's InChIKey identifier PPRWYHDOUIKJCH-UHFFFAOYSA-N provides a standardized digital representation of its structure, facilitating database searches and structural comparisons. This identifier confirms the specific arrangement of atoms and bonds that characterize this molecule .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₆Cl₂O | |
Molecular Weight | 307.214340 g/mol | |
CAS Registry Number | 898779-79-8 | |
H-Bond Donors | 0 | |
H-Bond Acceptors | 1 | |
InChIKey | PPRWYHDOUIKJCH-UHFFFAOYSA-N |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone likely follows routes similar to those employed for structurally related propiophenone derivatives. Based on established synthetic methodologies for this class of compounds, several potential synthetic approaches can be postulated.
One probable synthetic route involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with 3-(3,4-dimethylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction would form the key carbon-carbon bond connecting the carbonyl-containing portion of the molecule to the dichlorophenyl ring.
Alternatively, a Michael addition approach could be employed, wherein a chalcone intermediate (formed by the condensation of 2,5-dichlorobenzaldehyde and 3,4-dimethylacetophenone) undergoes conjugate reduction to yield the target propiophenone derivative.
Industrial Production Considerations
From an industrial perspective, the synthesis of 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone requires careful control of reaction conditions to ensure high yield and purity. The presence of chlorine substituents necessitates consideration of potential side reactions and selectivity issues during synthesis.
For commercial production, factors such as cost-effective reagents, scalable reaction conditions, and efficient purification methods are essential considerations. Current suppliers of this compound include Alfa Chemistry, BOC Sciences, Ambeed, Inc., and several other chemical manufacturers across the United States, China, and other regions .
Biological Activity and Structure-Activity Relationships
Structure-Activity Considerations
Structure-activity relationship (SAR) studies of propiophenone derivatives suggest that the pattern and nature of substitution on the aromatic rings significantly influence their biological activities. The following table compares 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone with structurally related compounds mentioned in the search results:
This comparative analysis suggests that halogen substituents (chlorine or bromine) at different positions on the aromatic rings can confer distinct biological activities. The position of methyl groups also appears to influence the biological profile of these compounds.
Comparative Analysis with Related Compounds
Structural Comparisons
2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone belongs to a family of substituted propiophenones, each with unique structural characteristics. The following comparative analysis highlights the structural similarities and differences between this compound and related derivatives:
The compound differs from 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone in both the position of halogen substituents (2',5' versus 3') and the nature of the halogen (chlorine versus bromine). Additionally, the methyl substitution pattern differs (3,4 versus 2,5).
When compared to 3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, the compound replaces methyl groups at the 3',4' positions with chlorine atoms at the 2',5' positions, while maintaining a different arrangement of methyl groups on the second phenyl ring .
Property Comparisons
The substitution patterns across these related compounds influence their physicochemical properties in predictable ways. For instance, the presence of chlorine atoms in 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone likely confers greater molecular weight and potentially different solubility characteristics compared to methyl-substituted analogs.
Current Research Status and Future Directions
Research Limitations
Current research on 2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone appears limited, with few published studies specifically addressing its synthesis, characterization, or biological evaluation. This gap in the literature presents opportunities for further investigation into the compound's properties and potential applications.
Future research might focus on establishing efficient synthetic routes, comprehensive physicochemical characterization, and systematic evaluation of biological activities. Such studies would enhance our understanding of this compound and its place within the broader family of propiophenone derivatives.
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